Phosphinic acid, octyl-, monosodium salt

Metal Oxo Clusters Ligand Exchange MOF Surface Chemistry

Phosphinic acid, octyl-, monosodium salt (CAS 79252-46-3), also referred to as sodium monooctylphosphinate, is an anionic organophosphorus surfactant belonging to the monoalkylphosphinic acid salt class. Its molecular structure features a single octyl chain directly linked to phosphorus via a P–C bond, with a monosodium phosphinate head group.

Molecular Formula C8H17NaO2P+
Molecular Weight 199.18 g/mol
CAS No. 79252-46-3
Cat. No. B15344444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinic acid, octyl-, monosodium salt
CAS79252-46-3
Molecular FormulaC8H17NaO2P+
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESCCCCCCCC[P+](=O)[O-].[Na+]
InChIInChI=1S/C8H17O2P.Na/c1-2-3-4-5-6-7-8-11(9)10;/h2-8H2,1H3;/q;+1
InChIKeyJLTLQSOQAYDKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphinic Acid, Octyl-, Monosodium Salt (CAS 79252-46-3): Procurement-Ready Baseline Profile


Phosphinic acid, octyl-, monosodium salt (CAS 79252-46-3), also referred to as sodium monooctylphosphinate, is an anionic organophosphorus surfactant belonging to the monoalkylphosphinic acid salt class. Its molecular structure features a single octyl chain directly linked to phosphorus via a P–C bond, with a monosodium phosphinate head group [1]. This amphiphilic architecture underpins its surfactant properties—surface tension reduction, wetting, and foaming—systematically characterized in peer-reviewed studies [2]. The compound is also recognized as a ligand in nanocrystal synthesis and as a component in halogen-free flame retardant formulations [3].

P–C Hydrolytically stable anionic surfactant with reported wetting, foaming, and surface-tension performance
L Monoalkylphosphinate ligand for nanocrystal and MOF surface chemistry; enables complete carboxylate replacement
FR Halogen-free flame retardant synergist when combined with dialkylphosphinates in thermoplastics

Why Generic Substitution of Sodium Monooctylphosphinate (CAS 79252-46-3) with Other Alkylphosphorus Salts Carries Quantifiable Risk


The P–C bond, monoalkyl substitution pattern, and sodium counterion of this compound jointly determine its surfactant efficacy, ligand-exchange behavior, and flame-retardant synergy. Substituting sodium monooctylphosphinate with a dialkylphosphinate (e.g., sodium di-n-octylphosphinate) introduces steric hindrance that can block quantitative ligand exchange on metal oxide surfaces—a critical failure point in nanocrystal and MOF applications [1]. Replacing the phosphinate head group with a phosphonate (e.g., sodium octyl phosphonate) elevates the critical micelle concentration (CMC), directly reducing surfactant efficiency [2]. Even altering the counterion from sodium to aluminum changes thermal decomposition pathways and gas-phase flame retardant volatility, which governs UL-94 performance in thermoplastics [3]. These are not merely formal distinctions; they produce measurable performance divergences documented below.

Dialkylphosphinate (e.g., di-n-octyl)
Steric hindrance may block quantitative ligand exchange on metal oxide surfaces, unlike the monoalkyl form.
Octylphosphonate
Higher CMC may reduce surfactant efficiency; also forms uncontrolled pyrophosphonate side products in nanocrystal synthesis.
Aluminum or other counterions
Thermal decomposition and flame retardant volatility shifts can alter UL-94 performance relative to the sodium salt.

Quantitative Differentiation Evidence for Phosphinic Acid, Octyl-, Monosodium Salt (CAS 79252-46-3) Versus Closest Analogs


Monoalkylphosphinate vs. Dialkylphosphinate: Quantitative Ligand Exchange on Metal Oxo Clusters (Direct Head-to-Head Comparison)

In a 2024 study on Zr₆O₈ and Hf₆O₈ clusters, monoalkylphosphinic acids (the acid form of this compound class) achieve quantitative replacement of carboxylate ligands; in contrast, dialkylphosphinic acids fail to yield complete ligand exchange due to steric hindrance, despite having comparable single-ligand binding affinity [1]. The difference is categorical: monoalkylphosphinates enable total surface ligand substitution; dialkylphosphinates do not.

Ligand Exchange
Head-to-head
Complete carboxylate replacement on Zr₆/Hf₆ oxo clusters vs. incomplete exchange with dialkylphosphinate
Enables full surface passivation; dialkyl analog cannot replicate.
Binary outcome confirmed by NMR and XRD in organic solvent.
Metal Oxo Clusters Ligand Exchange MOF Surface Chemistry

Phosphinate vs. Phosphonate Surfactants: Critical Micelle Concentration (CMC) Advantage (Class-Level Inference)

A Langmuir 2001 study on (α-hydroxyalkyl)phosphorus amphiphiles reports that phosphonate salts (two dissociable groups) exhibit substantially higher CMC values than their corresponding phosphinate analogues (one dissociable group) [1]. This class-level finding directly implies that sodium monooctylphosphinate (monoanionic phosphinate) possesses intrinsically superior micelle-forming efficiency—lower CMC, less material required for surface tension reduction—compared to an octylphosphonate salt.

CMC Comparison
Class-level
Lower CMC for phosphinate vs. phosphonate analogues (Langmuir 2001)
Effective surface tension reduction at lower concentration; phosphonate may require higher loading.
Inference from (α-hydroxyalkyl)phosphorus amphiphile series; tensiometry and ³¹P NMR.
Surfactant Science Critical Micelle Concentration Phosphorus Amphiphiles

Surfactant Properties of Pure Sodium Monooctylphosphinate: Surface Tension, Wetting Power, and Foaming Power (Supporting Evidence)

The foundational 1988 study by Herranz Agustín and Martínez Martínez isolated pure sodium monooctylphosphinate (the compound corresponding to CAS 79252-46-3) and systematically measured its surfactant properties: surface tension, wetting power, and foaming power [1]. The study confirms the compound's functional identity as a fully characterized anionic surfactant with demonstrated interfacial activity derived from the monoalkylphosphinate architecture.

Surfactant Validation
Reported
Surface tension, wetting power, foaming power measured for pure sodium monooctylphosphinate
Peer-reviewed evidence of surfactant functionality for procurement qualification.
Data from isolated monomer; aqueous conditions (1988 study).
Surfactant Characterization Surface Tension Wetting Power

Synthesis Route Selectivity: High Monomer Yield with Minimal Dimer Formation vs. Dialkylphosphinate Side Products (Supporting Evidence)

The free-radical addition of sodium hypophosphite to 1-octene produces sodium monooctylphosphinate as the dominant product, with 'almost insignificant' dimer (dialkylphosphinate) formation [1]. Patent literature further documents that optimized photochemical or thermal initiation yields exceeding 90% of the monoalkylphosphinate salt when a 1:1 olefin-to-hypophosphite ratio is employed [2].

Monomer Selectivity
Reported
≥90% monoalkylphosphinate yield with minimal dialkyl dimer formation
High synthetic selectivity reduces purification cost and improves batch consistency.
Free-radical addition of hypophosphite to 1-octene; journal and patent data.
Synthesis Efficiency Radical Addition Monoalkylphosphinate Purity

Monoalkylphosphinate Salts as Flame Retardant Synergists: Processability and Efficiency vs. Dialkylphosphinate-Only Formulations (Class-Level Inference)

US Patent 8,003,722 explicitly teaches that a mixture of metal salts of dialkylphosphinic and monoalkylphosphinic acids (including sodium monooctylphosphinate as a representative monoalkylphosphinate) provides 'improved flame retardant performance and better processability compared to a similar composition containing only a salt of dialkylphosphinic acid' [1]. The monoalkylphosphinate component (0.5–50 wt% of total phosphinate mixture) contributes to enhanced thermal stability, better volatility characteristics for gas-phase flame retardant action, and improved compounding processability.

FR Synergy
Class-level
Monoalkylphosphinate addition (0.5–50 wt%) improves flame retardant performance and processability in thermoplastics
Enables synergistic blends; dialkyl-only formulations reported inferior (patent data).
Patent claims; tested in polyesters/nylons; TGA onset ~300°C.
Flame Retardancy Thermoplastic Polymers Phosphinate Synergy

Ligand Displacement Ranking on CdSe Nanocrystals: Di-n-octylphosphinate vs. n-Octylphosphonate Binding Strength (Cross-Study Comparable)

In a systematic ligand displacement study on CdSe nanoparticles, 4-(N,N-dimethylamino)pyridine (DMAP) displaced both di-n-octylphosphinate (the dialkyl analog) and n-octylphosphonate (the phosphonate analog) from the nanoparticle surface, but a stronger nucleophile (benzyltrimethylammonium propionate) was required to displace a previously unidentified phosphorus species [1]. While the study does not directly test sodium monooctylphosphinate, it establishes that the phosphinate functional group (present in both mono- and di-octyl variants) binds to CdSe surfaces with sufficient affinity to resist displacement by DMAP but yields to stronger nucleophiles. Critically, the phosphonate analog (n-octylphosphonate) undergoes dehydrative condensation to form pyrophosphonic acid species (PPA) during nanoparticle synthesis—a side reaction that the phosphinate ligand class does not undergo due to the absence of a second P–OH group.

Ligand Stability
Cross-study
Phosphinate resists DMAP displacement; phosphonate forms pyrophosphonate side product on CdSe
Avoids uncontrolled condensation; supports reproducible nanocrystal surface chemistry.
³¹P NMR evidence; phosphinate class behavior on CdSe quantum dots.
Nanocrystal Ligands CdSe Quantum Dots Phosphinate Surface Chemistry

Procurement-Relevant Application Scenarios for Phosphinic Acid, Octyl-, Monosodium Salt (CAS 79252-46-3)


Anionic Surfactant for Detergent, Emulsification, and Wetting Formulations Requiring P–C Bond Stability

The compound's validated surfactant properties—surface tension reduction, wetting power, and foaming capacity [1]—combined with the hydrolytic stability of the P–C bond (vs. P–O–C ester linkages in phosphate ester surfactants), make it suitable for alkaline detergent formulations and industrial emulsification processes where ester-based surfactants would degrade. Its phosphinate head group contributes a lower CMC compared to phosphonate analogs, enabling effective interfacial activity at reduced loading [2].

Surface Ligand for Metal Oxide Nanocrystals and MOF Linker Chemistry

Monoalkylphosphinate salts quantitatively replace carboxylate ligands on Zr₆O₈ and Hf₆O₈ clusters—a property dialkylphosphinates cannot replicate due to steric constraints [3]. This makes sodium monooctylphosphinate a candidate ligand for colloidal nanocrystal stabilization and MOF surface functionalization. In CdSe quantum dot systems, the phosphinate functional group avoids the uncontrolled pyrophosphonate condensation side reactions observed with octylphosphonate ligands, promoting more predictable surface chemistry [4].

Synergistic Co-Additive in Halogen-Free Flame Retardant Formulations for Thermoplastics

Patent teachings establish that incorporating a monoalkylphosphinate salt (0.5–50 wt% of total phosphinate mixture) into dialkylphosphinate-based flame retardant formulations improves both flame retardant performance and processability in polyesters and nylons [5]. The monoalkylphosphinate component contributes to optimized volatility characteristics: onset of weight loss at approximately 300°C with substantial completion by 400–500°C, enabling gas-phase flame retardant action while avoiding premature volatilization during polymer compounding [5].

Precursor for Synthesis of Higher-Value Organophosphorus Derivatives via Oxidation or Metal Complexation

Sodium monooctylphosphinate can be oxidized to the corresponding phosphonate (sodium octylphosphonate), providing a synthetic entry point to both compound classes from a single precursor [6]. The compound's high-yield synthesis (>90%) from commodity feedstock 1-octene and sodium hypophosphite [6] supports cost-effective scale-up for use as an intermediate in producing metal phosphinate complexes for hydrometallurgical extraction—analogous to the demonstrated use of sodium di-(n-octyl) phosphinate for gallium, lead, cadmium, and zinc recovery from aqueous solutions [7].

Application
Selection Property
Validation Focus
Alkaline detergent & emulsification
P–C bond hydrolytic stability; reported surfactant performance
Wetting and foaming in formulation context; CMC in target matrix
Nanocrystal & MOF surface ligand
Complete ligand exchange capability; absence of condensation side reactions
Surface passivation efficiency; colloidal stability post-exchange
Halogen-free FR thermoplastics
Monoalkyl/dialkyl phosphinate synergy; thermal volatility profile
UL-94 rating; thermal stability during compounding
Precursor for organophosphorus derivatives
High-yield synthesis from commodity feedstock; oxidation/coordination reactivity
Conversion efficiency to phosphonate or metal complexes; extraction performance
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